Filibuvir vs. VX-222: Comparative Binding Affinity (Kd) and Cellular Potency (EC50) in HCV Genotype 1b Replicon
In a direct head-to-head comparative study, filibuvir and VX-222 were evaluated under identical experimental conditions for HCV 1b/Con1 subgenomic replicon inhibition and NS5B polymerase binding affinity. Filibuvir exhibited an EC50 of 70 nM, representing a 14-fold lower cellular potency compared to VX-222 (EC50 = 5 nM) in the same replicon system [1]. Binding affinity measurements by surface plasmon resonance or related methods yielded dissociation constants (Kd) of 29 nM for filibuvir versus 17 nM for VX-222, indicating VX-222 binds the Thumb II pocket with approximately 1.7-fold higher affinity [1].
| Evidence Dimension | Antiviral potency (EC50) and target binding affinity (Kd) |
|---|---|
| Target Compound Data | EC50 = 70 nM; Kd = 29 nM |
| Comparator Or Baseline | VX-222: EC50 = 5 nM; Kd = 17 nM |
| Quantified Difference | VX-222 is 14-fold more potent in replicon assay; VX-222 binds 1.7-fold more tightly (Kd ratio = 1.7) |
| Conditions | HCV 1b/Con1 subgenomic replicon assay; recombinant HCV NS5B polymerase binding assay |
Why This Matters
Researchers requiring a less potent Thumb II inhibitor as a comparator tool compound or reference standard for dose-response calibration should select filibuvir over VX-222 due to its well-characterized, intermediate potency profile in this benchmark assay system.
- [1] Yi G, Deval J, Fan B, Cai H, Soulard C, Ranjith-Kumar CT, Smith DB, et al. Biochemical study of the comparative inhibition of hepatitis C virus RNA polymerase by VX-222 and filibuvir. Antimicrob Agents Chemother. 2012;56(2):830-7. doi:10.1128/AAC.05438-11. View Source
